molecular formula C16H17N3O2 B8299860 4-((6-Isopropoxy-1H-indol-5-yl)oxy)pyridin-2-amine

4-((6-Isopropoxy-1H-indol-5-yl)oxy)pyridin-2-amine

Cat. No. B8299860
M. Wt: 283.32 g/mol
InChI Key: JUWYWJMRHGBWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933099B2

Procedure details

N-(4-((6-isopropoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide described in Production Example 17-5 (116 mg, 0.357 mmol) was dissolved in methanol (2.5 mL), 28% sodium methoxide (0.728 mL) was added under nitrogen atmosphere at room temperature, and the mixture was heated and stirred at 70° C. for 3 hours. The reaction mixture was cooled to room temperature and then water and ethyl acetate were added for partition. The organic layer was washed with a saturated saline solution and then dried over anhydrous sodium sulfate. The drying agent was filtered off and the resultant was concentrated under vacuum. The residue was dissolved in dichloromethane and the resultant was purified with silica gel column chromatography (n-heptane:ethyl acetate=3:7-0:1-ethyl acetate:methanol=99:1-9:1), then the target fraction was concentrated under vacuum to obtain the title compound (66.3 mg, 66%).
Name
N-(4-((6-isopropoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 17-5
Quantity
116 mg
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.728 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][NH:11]2)=[CH:7][C:6]=1[O:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([NH:21]C(=O)C)[CH:16]=1)([CH3:3])[CH3:2].C[O-].[Na+].O.C(OCC)(=O)C>CO>[CH:1]([O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][NH:11]2)=[CH:7][C:6]=1[O:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([NH2:21])[CH:16]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
N-(4-((6-isopropoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=C(C=C2C=CNC2=C1)OC1=CC(=NC=C1)NC(C)=O
Step Two
Name
Example 17-5
Quantity
116 mg
Type
reactant
Smiles
Step Three
Name
sodium methoxide
Quantity
0.728 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
for partition
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the resultant was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
the resultant was purified with silica gel column chromatography (n-heptane:ethyl acetate=3:7-0:1-ethyl acetate:methanol=99:1-9:1)
CONCENTRATION
Type
CONCENTRATION
Details
the target fraction was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C2C=CNC2=C1)OC1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 66.3 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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